2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide
Description
Historical Development of Chromeno[2,3-d]pyrimidine Chemistry
The synthesis of chromeno[2,3-d]pyrimidines traces its origins to mid-20th-century heterocyclic chemistry, where early methodologies focused on cyclization reactions of pyridyl phenyl ethers. In 1955, Kruger et al. pioneered the synthesis of chromeno[3,2-c]pyridine through a multi-step sequence involving nitro-group reduction and cyanation, achieving a 10% yield under sulfuric acid catalysis. This work laid the groundwork for subsequent innovations, including the use of microwave irradiation and solvent-free conditions to enhance reaction efficiency. For instance, Belhadj et al. (2022) demonstrated that 2-amino-3-cyano-4H-chromenes could be synthesized in 5 minutes under microwave conditions, followed by cyclization with acetic anhydride to yield chromeno[2,3-d]pyrimidines in high purity. These advancements reflect a shift toward greener and more scalable synthetic routes.
The structural elucidation of chromeno[2,3-d]pyrimidines has been facilitated by modern spectroscopic techniques, enabling precise characterization of substituent effects. Early X-ray crystallographic studies revealed the planar geometry of the fused chromene-pyrimidine system, which is critical for π-π stacking interactions in biological targets. Over the past decade, computational modeling has further refined synthetic predictions, particularly in optimizing substituent placement for enhanced bioactivity.
Significance in Medicinal Chemistry Research
Chromeno[2,3-d]pyrimidines exhibit a remarkable breadth of pharmacological activities, making them a cornerstone of drug discovery efforts. Anticancer activity has been a primary focus, with derivatives such as 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-tetrahydrochromene-3-carbonitrile showing potent inhibition of leukemia cell lines (IC~50~ < 5 μM). The chloro and phenyl substituents at the 7- and 2-positions, respectively, are implicated in intercalating DNA and disrupting topoisomerase II activity.
Beyond oncology, these compounds demonstrate antimicrobial efficacy. For example, 5H-chromeno[2,3-d]pyrimidine derivatives bearing 4-chlorophenyl groups exhibited minimum inhibitory concentrations (MICs) of 8 μg/mL against Bacillus cereus and Pseudomonas aeruginosa, outperforming standard antibiotics like ciprofloxacin in specific strains. Additionally, recent studies highlight their potential in neurodegenerative diseases. Piperidine-fused chromeno[3,2-c]pyridines, such as 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one derivatives, inhibit monoamine oxidase B (MAO-B) at submicromolar concentrations (IC~50~ 0.89 μM), suggesting utility in Alzheimer’s disease therapy.
Overview of Substituted Chromeno[2,3-d]pyrimidine Derivatives
Substituent engineering plays a pivotal role in modulating the pharmacological profile of chromeno[2,3-d]pyrimidines. Key structural modifications include:
- Halogenation : Chlorine at the 7-position enhances antibacterial and anticancer activity by increasing electrophilicity and membrane permeability. For instance, 7-chloro derivatives reduced Staphylococcus aureus growth by 90% at 16 μg/mL, compared to 40% for non-halogenated analogs.
- Aryl Groups : Phenyl rings at the 2-position improve binding affinity to kinase domains through hydrophobic interactions. Molecular docking studies reveal that 2-phenylchromeno[2,3-d]pyrimidines form stable complexes with EGFR tyrosine kinase (ΔG = -9.2 kcal/mol).
- Sulfur-containing Moieties : Sulfanyl (-S-) bridges, as seen in the target compound, enhance metabolic stability and facilitate hydrogen bonding with cysteine residues in enzyme active sites.
The table below summarizes the impact of common substituents on biological activity:
Research Context and Importance of Sulfanyl-acetamide Functionalization
The incorporation of sulfanyl-acetamide groups into chromeno[2,3-d]pyrimidines represents a strategic advancement in drug design. The sulfanyl (-S-) linker improves oxidative stability compared to ether or amine bridges, as demonstrated by accelerated stability testing under physiological conditions (t~1/2~ > 48 hours). Acetamide moieties, particularly N-(2-methylphenyl) groups, contribute to enhanced blood-brain barrier permeability, a critical factor for central nervous system targets.
Recent synthetic efforts have focused on optimizing this functionalization. For example, Belhadj et al. (2022) achieved cyclization of 2-amino-3-cyano-4H-chromenes using acetic anhydride, yielding sulfanyl-containing derivatives in 85–92% yields. Density functional theory (DFT) calculations indicate that the sulfanyl-acetamide group reduces the compound’s overall polarity (logP = 2.8), balancing solubility and membrane permeability. These properties position 2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide as a promising candidate for further preclinical evaluation.
Properties
IUPAC Name |
2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-16-7-5-6-10-21(16)28-23(31)15-33-26-20-14-18-13-19(27)11-12-22(18)32-25(20)29-24(30-26)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCCHZXQKWNKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromeno[2,3-D]pyrimidine Core: This step involves the condensation of 3-formylchromones with amines and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions.
Introduction of the Chloro Substituent: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Sulfanyl-Acetamide Linkage Formation: The final step involves the reaction of the intermediate with 2-methylphenylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in disease processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following analogs (Table 1) highlight critical differences in substituents and properties:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated values based on substituent contributions.
Key Observations:
Core Substituents: Chlorine vs. Methyl/Ethoxy: The target’s 7-Cl substituent increases lipophilicity (higher XLogP3) compared to 7-Me () or 9-OEt (). Chlorine’s electron-withdrawing nature may enhance electrophilic interactions in biological systems. Phenyl vs. Methylphenyl: The target’s unsubstituted 2-phenyl group (vs.
Acetamide Modifications: Ortho- vs. Para-Substitution: The target’s N-(2-methylphenyl) group introduces steric hindrance compared to para-substituted analogs (), which may reduce binding affinity to targets requiring planar interactions. Chlorophenyl vs.
Physicochemical and Computational Properties
- Lipophilicity (XLogP3) : The target compound’s 7-Cl and ortho-methyl groups contribute to a higher estimated XLogP3 (~7.2) compared to analogs with methyl (6.5–6.8) or ethoxy (6.0) substituents.
- Molecular Weight : The target’s MW (~484 g/mol) is intermediate, with ethoxy derivatives () being heavier due to the OEt group.
- Solubility : Ethoxy-substituted analogs () may exhibit better aqueous solubility due to the polar oxygen atom, whereas the target’s chloro and methyl groups reduce solubility.
Biological Activity
The compound 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H18ClN3OS
- Molecular Weight : 367.88 g/mol
- SMILES Notation : CC(C)N(C(=O)C)S(C1=CC=C(C=C1)C2=C(C=CC=N2)Cl)C3=N(C(=O)C)C(=N3)C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds, particularly focusing on their effectiveness against various bacterial strains. For instance, N-(substituted phenyl)-2-chloroacetamides have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate effectiveness against Gram-negative bacteria like Escherichia coli and yeasts such as Candida albicans .
| Compound Type | Target Organisms | Activity Level |
|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | High |
| N-(substituted phenyl)-2-chloroacetamides | E. coli | Moderate |
| N-(substituted phenyl)-2-chloroacetamides | C. albicans | Moderate |
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of chromeno-pyrimidine derivatives have been documented in various studies. For example, compounds with similar structural motifs have been evaluated for their antiproliferative activity against cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant potential for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of halogenated phenyl groups has been correlated with enhanced lipophilicity, which facilitates cellular uptake and increases antimicrobial effectiveness .
Key Findings from SAR Studies
- Substituent Positioning : The position of substituents on the phenyl ring significantly affects biological activity.
- Lipophilicity : Higher lipophilicity generally correlates with increased potency against bacterial membranes.
- Functional Groups : The introduction of electron-withdrawing groups enhances the overall reactivity and interaction with biological targets.
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Antimicrobial Screening : A comprehensive screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that compounds bearing halogenated substituents exhibited superior antimicrobial activity compared to non-halogenated analogs .
- Cytotoxicity Assays : In vitro assays demonstrated that certain chromeno-pyrimidine derivatives were effective against various cancer cell lines, suggesting that modifications to the core structure could yield potent anticancer agents .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Core Cyclization | DMF | None | 100°C | 65–75% |
| Sulfanyl Incorporation | THF | K₂CO₃ | 80°C | 70–85% |
Advanced Question: How can conflicting spectral data (e.g., NMR shifts) for structural confirmation be resolved?
Methodological Answer:
Discrepancies in NMR or IR data often arise from impurities, tautomerism, or solvent effects. For structural validation:
- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous proton environments (e.g., chromeno-pyrimidine ring protons) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
- Purity Assessment : Use HPLC (C18 columns, acetonitrile/water gradients) to detect impurities >0.1% .
Example : Aromatic protons at δ 7.2–8.5 ppm may overlap; HSQC can differentiate between phenyl and pyrimidine signals .
Basic Question: What experimental approaches are used to evaluate its biological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Cytotoxicity : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl groups) to assess impact on bioactivity .
Q. Table 2: Representative Bioactivity Data (Analog Compounds)
| Compound Modification | Target (IC₅₀) | Cell Line (GI₅₀) |
|---|---|---|
| 7-Chloro, 2-phenyl substituent | EGFR Kinase: 0.8 µM | MCF-7: 12.5 µM |
| 9-Methyl derivative | COX-2: 1.2 µM | A549: 18.3 µM |
Advanced Question: How to address contradictions in reported solubility/stability profiles across studies?
Methodological Answer:
Discrepancies often stem from:
- Solvent Variability : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of acetamide) .
- pH-Dependent Stability : Use buffered solutions (pH 1–10) to assess susceptibility to acidic/basic conditions .
Example : A methylphenyl analog showed 90% stability in PBS (pH 7.4) but degraded rapidly at pH <3 due to sulfanyl group protonation .
Advanced Question: How can computational methods improve reaction design for this compound?
Methodological Answer:
- Reaction Pathway Prediction : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states and identify rate-limiting steps (e.g., cyclization barriers) .
- Machine Learning (ML) : Train models on existing chromeno-pyrimidine synthesis data to predict optimal catalysts or solvents .
- High-Throughput Screening (HTS) : Integrate computational predictions with automated microreactors to test 100+ conditions/day .
Case Study : ICReDD’s workflow reduced optimization time for a similar compound by 40% using DFT-guided solvent selection .
Basic Question: What spectroscopic techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm; purity >98% required for pharmacological studies .
- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular ion ([M+H]⁺) and detect trace impurities .
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (deviation <0.4%) .
Advanced Question: How to resolve contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS) to explain efficacy gaps .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
- 3D Tumor Models : Use spheroids/organoids to bridge in vitro-in vivo discrepancies in cytotoxicity .
Example : A fluorophenyl analog showed potent in vitro activity (IC₅₀ = 0.5 µM) but poor in vivo efficacy due to rapid hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
